Methyl dibromochloroacetate

概要

説明

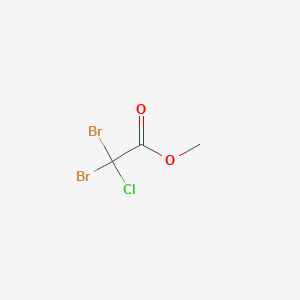

Methyl dibromochloroacetate is an organic compound with the molecular formula C3H3Br2ClO2 It is a halogenated ester, characterized by the presence of bromine and chlorine atoms attached to an acetate group

準備方法

Synthetic Routes and Reaction Conditions: Methyl dibromochloroacetate can be synthesized through the halogenation of methyl chloroacetate. The process involves the reaction of methyl chloroacetate with bromine in the presence of a catalyst, typically under controlled temperature and pressure conditions. The reaction proceeds as follows:

[ \text{CH}_3\text{COOCH}_2\text{Cl} + 2\text{Br}_2 \rightarrow \text{CH}_3\text{COOCHBr}_2\text{Cl} + 2\text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where methyl chloroacetate is continuously fed and reacted with bromine. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or recrystallization.

化学反応の分析

Atmospheric Degradation Pathways

Methyl dichloroacetate (MDCA) reacts with OH radicals via H-atom abstraction at the α-carbon (-CHCl₂ site), forming an alkyl radical intermediate (- CCl₂C(O)OCH₃) with a low energy barrier of 7.3 kcal/mol . Competing pathways (Cl-abstraction) exhibit higher barriers (~21 kcal/mol), making them less favorable . Key products include:

-

Methyl oxalyl chloride (major product)

-

HOCl , H₂O , and **CH₃O- **

Rate constants for H-abstraction reactions show positive temperature dependence (2.07 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 298 K) . Atmospheric lifetime of MDCA is 28 days under typical OH concentrations .

Chlorine Atom Reactions

MDCA reacts with Cl atoms at 298 K with a rate coefficient of (3.31 ± 0.88) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ . Major products include:

| Product | Yield (%) |

|---|---|

| Dichloroacetic acid | 24 ± 2 |

| Phosgene (COCl₂) | 19 ± 3 |

| Methyl trichloroacetate | 44 ± 2 |

| Carbon monoxide (CO) | 16 ± 1 |

The reaction proceeds via H-abstraction from alkyl groups, followed by oxidation and decomposition (see for mechanism).

Synthetic Routes for Analogous Esters

Methyl chloroacetate is synthesized via acid-catalyzed esterification :

-

Reactants : Chloroacetic acid + methanol (0.366:1 weight ratio)

-

Conditions : 105–110°C, H₂SO₄ or cation exchange resin catalyst .

Kinetic studies show activation energies of 38.83 kJ/mol (forward) and 53.64 kJ/mol (reverse) for resin-catalyzed reactions .

Thermochemical and Kinetic Parameters

Key data for MDCA reactions:

| Parameter | Value |

|---|---|

| ΔH (H-abstraction) | Highly exothermic (-ΔH) |

| Activation energy (Cl reaction) | ~8–21 kcal/mol |

| Rate constant (Cl reaction) | 3.31 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ |

Environmental Implications

Limitations and Research Gaps:

-

No direct studies on methyl dibromochloroacetate were found; extrapolations are based on chloro-analogs.

-

Kinetic data for brominated esters (e.g., Br/Cl substitution effects) remain unstudied.

-

Product studies under varying NOₓ conditions are needed for atmospheric modeling.

For authoritative data on this compound, consult primary literature via SciFinder or Reaxys , focusing on halogenated acetate esters.

科学的研究の応用

Environmental Chemistry

MDCA is studied for its reactivity and degradation pathways in atmospheric chemistry. Recent research has investigated the kinetics of MDCA's reaction with chlorine atoms, providing insights into its environmental implications.

Kinetics and Reaction Mechanisms

- A study conducted in a simulation chamber revealed that the reaction rate of MDCA with Cl atoms was determined to be at standard conditions (298 K and 1 atm) .

- The degradation products were identified using gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), revealing significant yields of dichloroacetic acid and trichloroacetate among others .

Table 1: Kinetic Data of MDCA Reaction with Chlorine Atoms

| Parameter | Value |

|---|---|

| Rate Coefficient | |

| Temperature | 298 K |

| Atmospheric Pressure | 1 atm |

| Major Products Identified | Dichloroacetic acid, Trichloroacetate |

Medicinal Chemistry

In medicinal chemistry, MDCA serves as an important intermediate in the synthesis of various pharmaceuticals. Its brominated and chlorinated structure allows it to participate in nucleophilic substitution reactions, making it useful for creating complex drug molecules.

Case Study: Synthesis of Antimicrobial Agents

- Research has demonstrated that MDCA can be utilized to synthesize new antimicrobial agents through halogenation reactions, which enhance the biological activity of the resulting compounds .

Table 2: Applications in Medicinal Chemistry

| Application | Description |

|---|---|

| Intermediate for Pharmaceuticals | Used in the synthesis of antimicrobial agents |

| Reactivity | Participates in nucleophilic substitution reactions |

Organic Synthesis

MDCA is also employed as a reagent in organic synthesis due to its ability to introduce halogen functionalities into organic molecules.

Synthetic Pathways

- MDCA can be used to synthesize various esters and acids through esterification reactions. Its halogen substituents facilitate further transformations, allowing for the development of complex organic molecules.

Table 3: Synthetic Applications of MDCA

| Reaction Type | Products Obtained |

|---|---|

| Esterification | Various esters and acids |

| Halogenation | Introduction of halogen functionalities |

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of MDCA. Studies have indicated potential health risks associated with exposure to halogenated compounds, emphasizing the need for safety measures during handling .

作用機序

The mechanism of action of methyl dibromochloroacetate involves its reactivity with nucleophiles and its ability to undergo substitution and hydrolysis reactions. The presence of multiple halogen atoms makes it a highly reactive compound, capable of interacting with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to potential inhibitory or modulatory effects.

類似化合物との比較

Methyl chloroacetate: Lacks the bromine atoms, making it less reactive.

Methyl bromoacetate: Contains only bromine atoms, leading to different reactivity patterns.

Dibromoacetic acid: The acid form of the compound, with different solubility and reactivity.

Uniqueness: Methyl dibromochloroacetate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This makes it a versatile compound for various synthetic and research applications.

生物活性

Methyl dibromochloroacetate (MDBCA) is an organic compound that has garnered attention in various biological and toxicological studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

MDBCA is a halogenated acetate derivative characterized by the presence of bromine and chlorine atoms. Its chemical structure can be represented as:

This structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

MDBCA's biological activity is primarily attributed to its ability to interact with cellular components, leading to various physiological effects. The following mechanisms have been identified:

- Cell Membrane Interaction : MDBCA can disrupt lipid bilayers, affecting membrane integrity and fluidity, which may lead to cell lysis or altered signaling pathways.

- Reactive Metabolites : Upon metabolism, MDBCA generates reactive species that can bind to proteins and nucleic acids, potentially leading to mutagenic effects.

- Inflammatory Response : Studies suggest that MDBCA may induce pro-inflammatory cytokine production, contributing to allergic responses.

Acute Toxicity

Acute toxicity studies have shown that MDBCA exhibits significant cytotoxicity in various cell lines. For instance, exposure to MDBCA resulted in:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for MDBCA was reported to be approximately 50 µM in human lung fibroblast cells, indicating substantial cytotoxic effects at relatively low concentrations .

- Cell Viability : A dose-dependent decrease in cell viability was observed, with significant effects noted at concentrations above 25 µM.

Chronic Toxicity

Long-term exposure studies indicate potential carcinogenic effects. For example:

- In a study involving rats exposed to MDBCA, there was an observed increase in liver adenomas and other malignancies after prolonged exposure .

- Histopathological examinations revealed significant changes in liver architecture, suggesting hepatotoxicity linked to chronic MDBCA exposure.

Case Studies

- Case Study on Allergic Reactions : A report documented multiple cases of sensitization among cleaning professionals exposed to products containing MDBCA. The prevalence of allergic responses was significantly higher compared to non-exposed individuals .

- Dermal Exposure Study : An investigation into the dermal absorption of MDBCA showed that while absorption rates were lower in humans compared to rats, significant systemic effects were still noted. The study highlighted the need for caution when using products containing this compound on human skin .

Table 1: Toxicity Profile of this compound

| Study Type | Endpoint | Result |

|---|---|---|

| Acute Toxicity | IC50 (Human Lung Cells) | 50 µM |

| Chronic Toxicity | Liver Adenomas | Increased incidence observed |

| Dermal Absorption | Human Skin | ~0.9% absorption in 6 hours |

Table 2: Case Studies Summary

| Case Study | Description | Outcome |

|---|---|---|

| Allergic Reactions | Cleaning professionals | Higher sensitization rates |

| Dermal Exposure | Human vs. Rat skin absorption | Significant systemic effects |

特性

IUPAC Name |

methyl 2,2-dibromo-2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2ClO2/c1-8-2(7)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQHSPJXRPFOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346157 | |

| Record name | Methylchlorodibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20428-75-5 | |

| Record name | Methyl 2,2-dibromo-2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20428-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchlorodibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl dibromochloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。